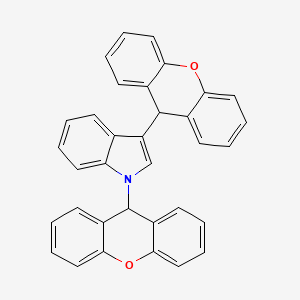![molecular formula C16H24S2+2 B14641445 1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium CAS No. 52547-08-7](/img/structure/B14641445.png)
1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium is a complex organosulfur compound This compound features a unique structure with two tetrahydrothiophene rings connected via a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium typically involves the reaction of tetrahydrothiophene with a suitable phenylmethyl halide under controlled conditions. The reaction is often catalyzed by a strong acid to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures efficient production on a large scale. The final product is purified using techniques such as distillation or recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the tetrahydrothiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium involves its interaction with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form strong interactions with metal ions or other nucleophilic sites, leading to the modulation of biological pathways. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrothiophene: A simpler analog with a single tetrahydrothiophene ring.
Thiophene: An unsaturated analog with a five-membered ring containing a sulfur atom.
Tetrahydrofuran: A sulfur-free analog with an oxygen atom in the ring.
Uniqueness
1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium is unique due to its dual tetrahydrothiophene rings connected via a phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
52547-08-7 |
|---|---|
Formule moléculaire |
C16H24S2+2 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
1-[[4-(thiolan-1-ium-1-ylmethyl)phenyl]methyl]thiolan-1-ium |
InChI |
InChI=1S/C16H24S2/c1-2-10-17(9-1)13-15-5-7-16(8-6-15)14-18-11-3-4-12-18/h5-8H,1-4,9-14H2/q+2 |
Clé InChI |
WMQVVIMZECUMEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC[S+](C1)CC2=CC=C(C=C2)C[S+]3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


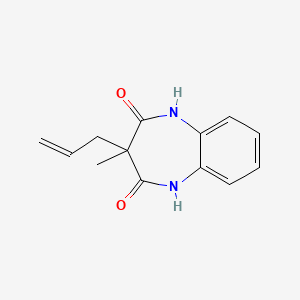
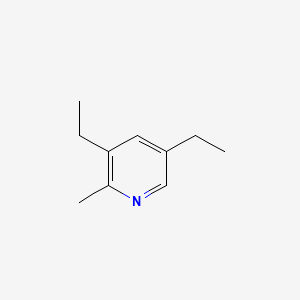
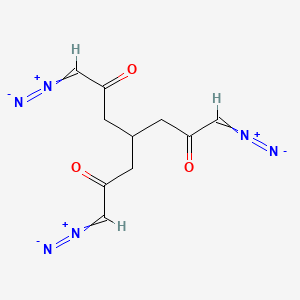
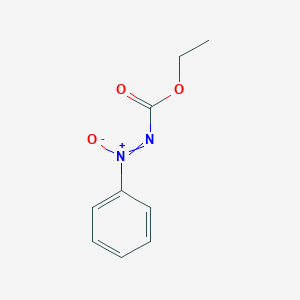

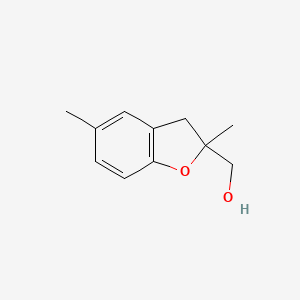

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
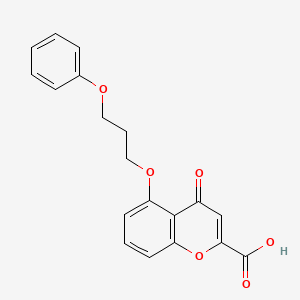
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
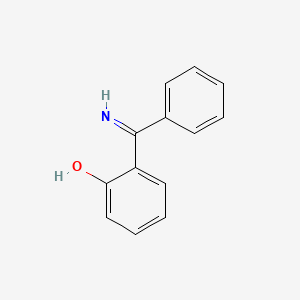
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
